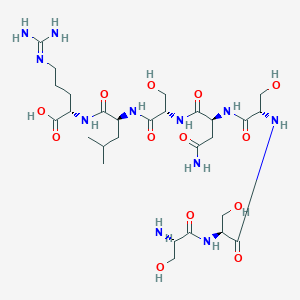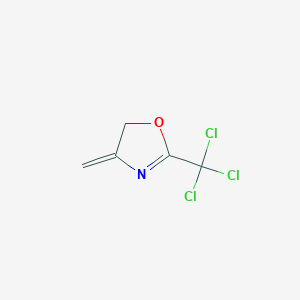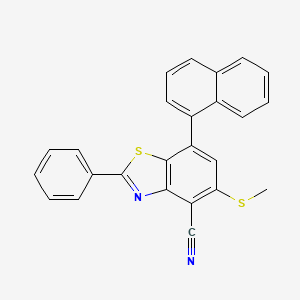![molecular formula C14H17NO B14179473 5'-Methoxyspiro[cyclohexane-1,3'-indole] CAS No. 923037-15-4](/img/structure/B14179473.png)
5'-Methoxyspiro[cyclohexane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxyspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound belongs to the class of spiroindoles, which are known for their three-dimensional structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclohexane-1,3’-indole] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of spiroindoles, including 5’-Methoxyspiro[cyclohexane-1,3’-indole], often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methoxyspiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Applications De Recherche Scientifique
5’-Methoxyspiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antitumor, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5’-Methoxyspiro[cyclohexane-1,3’-indole] involves its interaction with various molecular targets and pathways. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Modulate muscarinic serotonin receptors.
Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine: Various biological activities, including antimicrobial and antitumor properties.
Uniqueness
5’-Methoxyspiro[cyclohexane-1,3’-indole] is unique due to its specific structural features, including the methoxy group and the spirocyclic fusion of cyclohexane and indole.
Propriétés
Numéro CAS |
923037-15-4 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
5'-methoxyspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17NO/c1-16-11-5-6-13-12(9-11)14(10-15-13)7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Clé InChI |
CUEFMCFIMNYYDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=CC23CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


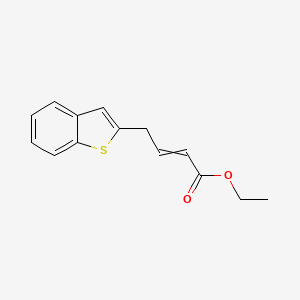
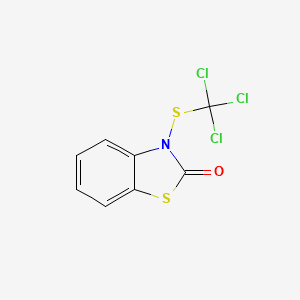

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
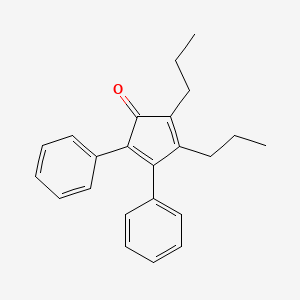
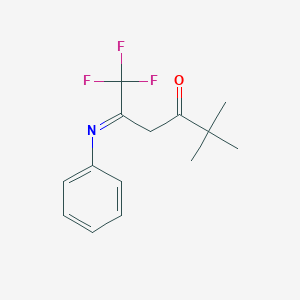
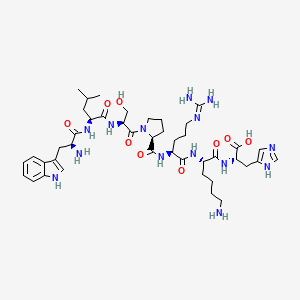
![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
